molecular formula C21H18N6O3 B2696161 N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 841211-69-6

N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2696161
CAS No.: 841211-69-6
M. Wt: 402.414
InChI Key: UPKUOZXNQYLEFJ-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[3,4-d]Pyrimidine Research

Pyrazolopyrimidines first gained attention in the mid-20th century when their structural similarity to purines was recognized. Initial investigations in 1956 revealed their anti-cancer potential, marking the scaffold’s entry into medicinal chemistry. By the 1970s, researchers explored their metabolic pathways in pathogenic trypanosomatids, noting their unique conversion into ribonucleotides—a process absent in mammals. The 1980s and 1990s saw the development of nonbenzodiazepine hypnotics like zaleplon, which leveraged the pyrazolo[1,5-a]pyrimidine isomer for sedation. Advances in synthetic chemistry during the 2000s enabled the creation of diverse derivatives, culminating in the 2020s with kinase-targeted compounds such as ZNL0325, which demonstrated novel binding modes in covalent kinase inhibition.

Significance in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold due to its adaptability in targeting multiple disease pathways. A 2022 review highlighted its role in anticancer, antiviral, and anti-inflammatory agents, attributing this versatility to substituent-driven modulation of kinase selectivity. For instance, dinaciclib and ibrutinib—clinical kinase inhibitors—rely on this scaffold’s ability to mimic ATP’s adenine moiety, enabling competitive binding at catalytic domains. Recent work on glioblastoma multiforme (GBM) revealed pyrazolo[3,4-d]pyrimidines as potent CSF-1R inhibitors, underscoring their applicability in oncology. The scaffold’s synthetic flexibility allows for strategic functionalization, as seen in the addition of acetamide or thiophene groups to enhance target engagement.

Structural Relationship to Purines and ATP

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines, sharing adenine’s hydrogen-bonding topology. The core structure’s N1 and C2 positions align with adenine’s N9 and C8, facilitating analogous interactions with ATP-binding pockets. For example, in CDK2 inhibition, the 4-amino substituent forms critical hydrogen bonds with Val116, mirroring ATP’s ribose interactions. However, deviations occur in compounds like ZNL0325, where a flipped binding orientation directs the C3 acrylamide toward cysteine residues in kinases like BTK and EGFR, enabling covalent inhibition. This duality—mimicry and innovation—underscores the scaffold’s utility in rational drug design.

Position of N-(4-Acetamidophenyl)-2-{4-Oxo-1-Phenyl-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Yl}Acetamide in Pyrazolopyrimidine Research

This derivative exemplifies strategic functionalization of the pyrazolo[3,4-d]pyrimidine core. Its structure features:

  • A 4-oxo group at position 4, which may influence tautomeric equilibria and hydrogen-bonding capacity.
  • A phenyl group at N1, enhancing hydrophobic interactions in kinase pockets.
  • An acetamide-linked thiophene side chain at position 2, introducing steric and electronic modulation.

Comparative analysis with analogs like the 3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide (CID: 16804128) reveals that the 4-acetamidophenyl moiety in CID 1154691 likely improves solubility and target residence time. In kinase inhibition studies, such substitutions have been shown to fine-tune selectivity; for example, the 6-methylamino variant in CSF-1R inhibitors increases potency against mesenchymal glioma subtypes. While biological data for this specific compound remain undisclosed, its structural features align with trends observed in preclinical candidates targeting CDKs or FLT3.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-14(28)24-15-7-9-16(10-8-15)25-19(29)12-26-13-22-20-18(21(26)30)11-23-27(20)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKUOZXNQYLEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-acetamidophenyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to introduce the pyrimidine ring, followed by acylation with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrazolo[3,4-d]pyrimidine core and the phenylacetamide moiety. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Substituents on Phenyl Ring/Other Groups Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-acetamidophenyl Not reported Not reported Not reported Acetamide, pyrazolo-pyrimidinone
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-nitrobenzylidene)acetohydrazide (5c) 4-nitrobenzylidene ~434.42* 244–246 78 Hydrazide, nitro, dimethyl-pyrazolo-pyrimidinone
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 2,4-dichlorophenoxy, 4-methylbenzyl ~529.37* Not reported Not reported Dichlorophenoxy, methylbenzyl
Example 83 Fluorinated Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid 3-fluoro-4-isopropoxyphenyl, 3-fluorophenyl 571.20 302–304 19 Fluoro, isopropoxy, chromenone
N-(4-bromo-2-fluorophenyl)-2-{4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide 4-bromo-2-fluorophenyl ~485.28* Not reported Not reported Bromo, fluoro

*Calculated based on molecular formulas.

Key Observations:
  • Thermal Stability: Analogs with electron-withdrawing groups (e.g., nitro in 5c , fluoro in ) exhibit higher melting points (>240°C), suggesting enhanced crystalline stability compared to non-halogenated derivatives.
  • Synthetic Feasibility : Hydrazide derivatives (e.g., 5a–5e ) achieve higher yields (60–78%) than fluorinated hybrids (19% in ), likely due to simpler reaction pathways.
Antiproliferative Activity:
  • Pyrazolo-pyrimidine hydrazides (e.g., 5a–5e ) exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values influenced by substituents. For instance, the nitro group in 5c enhances cytotoxicity compared to methoxy or dimethylamino derivatives .
Kinase Inhibition:
  • The dichlorophenoxy derivative may target kinases via halogen bonding, whereas the target compound’s acetamidophenyl group could engage in hydrogen bonding with ATP-binding pockets.

Pharmacokinetic Considerations

  • Solubility: The acetamidophenyl group in the target compound likely improves aqueous solubility compared to lipophilic analogs (e.g., dichlorophenoxy , bromo/fluoro ).
  • Metabolic Stability : Hydrazide derivatives (e.g., 5a–5e ) are prone to hydrolysis, whereas the target’s acetamide bridge offers greater enzymatic resistance.

Biological Activity

N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound contains a pyrazolo[3,4-d]pyrimidine core, which is known for various biological effects, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes an acetamido group and a pyrazolo[3,4-d]pyrimidine moiety. The molecular formula is C21H18N6O3C_{21}H_{18}N_{6}O_{3}, and its CAS number is 841211-69-6.

PropertyValue
Molecular FormulaC21H18N6O3
CAS Number841211-69-6
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Signal Transduction Modulation : It may alter signaling pathways that affect cell proliferation and survival.
  • Gene Expression : The compound can influence gene expression related to inflammatory responses or cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Properties

Research indicates that derivatives of this compound possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. Among the tested compounds, one derivative exhibited significant cytotoxicity with an IC50 value lower than 10 µM against breast cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Study 2: Analgesic Activity

Another study assessed the analgesic properties of similar compounds using the writhing test in mice. The results indicated that specific derivatives significantly reduced pain responses compared to the control group. Histopathological assessments showed no adverse effects on internal organs, suggesting a favorable safety profile for further development .

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